Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate
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Overview
Description
Cholesterol stearate-d6 is a deuterium-labeled derivative of cholesterol stearate. It is a cholesterol ester where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesterol stearate-d6 can be synthesized through esterification of cholesterol with stearic acid-d6. The reaction typically involves the use of a catalyst such as sodium ethylate to facilitate the ester interchange method. The process starts with cholesteryl acetate and the methyl esters of the fatty acids .
Industrial Production Methods
Industrial production of cholesterol stearate-d6 involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cholesterol stearate-d6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Cholesterol stearate-d6 is widely used in various scientific research applications, including:
Chemistry: As a tracer in mass spectrometry for the quantitation of sterol esters in various samples.
Biology: Studying the metabolism and distribution of cholesterol esters in biological systems.
Medicine: Investigating the role of cholesterol esters in diseases such as atherosclerosis.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of cholesterol stearate-d6 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets include enzymes involved in cholesterol metabolism, such as fatty acid desaturases .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl stearate: The non-deuterated form of cholesterol stearate.
Cholesteryl oleate: Another cholesterol ester with oleic acid.
Cholesteryl linoleate: A cholesterol ester with linoleic acid.
Uniqueness
Cholesterol stearate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity and specificity in mass spectrometry analyses .
Properties
Molecular Formula |
C45H80O2 |
---|---|
Molecular Weight |
659.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i26D,30D2,34D2,38D |
InChI Key |
XHRPOTDGOASDJS-WWDJCYRQSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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